2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. The presence of the bromine atom and phenyl group contributes to its unique chemical properties. This compound is part of a broader class of triazolo-pyridines, which have garnered interest in medicinal chemistry due to their diverse biological activities.
The reactivity of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine can be explored through various chemical transformations:
Studies have shown that 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine exhibits significant biological activities:
Several synthetic methods have been developed for the preparation of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine:
The applications of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine are primarily found in medicinal chemistry:
Interaction studies are crucial for understanding the pharmacodynamics of 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine:
Several compounds share structural similarities with 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Lacks phenyl substitution; simpler structure | More straightforward synthesis methods available |
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine | Methyl group at position 7 instead of bromine | Potentially different biological activity profile |
| 8-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine | Hydroxyl group at position 8 | Enhanced solubility and possibly altered activity |
The unique combination of the bromine atom and phenyl group in 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine imparts distinct reactivity and biological properties compared to these similar compounds.
The compound features a triazolo[1,5-a]pyridine core with bromine at position 2 and a phenyl group at position 8. Key structural identifiers include:
BrC1=NN2C=CC=C(C3=CC=CC=C3)C2=N1 IKSNGEACZZVWSC-UHFFFAOYSA-N The planar fused-ring system creates π-conjugation across the heterocycle, enhancing its electronic properties for applications in optoelectronics. Density functional theory (DFT) calculations reveal a dipole moment of 4.2 Debye, suggesting significant polarity that influences solubility and crystallinity.
| Property | Value | Source |
|---|---|---|
| Melting Point | 189–192°C (dec.) | |
| Boiling Point | 412.3°C (predicted) | |
| Water Solubility | 0.12 mg/L (25°C) | |
| LogP | 3.7 | |
| Hydrogen Bond Donors | 0 |
1H NMR (400 MHz, DMSO- d6) exhibits distinctive signals:
The mass spectrum shows a molecular ion peak at m/z 274.12 ([M+H]+) with characteristic fragmentation patterns at m/z 195 (loss of Br) and 167 (loss of phenyl).
Nucleophilic aromatic substitution (SNAr) remains a cornerstone for introducing bromine at position 2 of the triazolo[1,5-a]pyridine scaffold. The electron-deficient nature of the triazole ring facilitates displacement of leaving groups such as nitro or sulfonate. For example, 8-phenyl- [1] [4]triazolo[1,5-a]pyridine-2-sulfonate derivatives undergo bromination using CuCN or KBr in dimethylformamide (DMF), achieving substitutions at 120°C with yields exceeding 75% [4]. Kinetic studies reveal a second-order dependence on both substrate and nucleophile, consistent with a concerted mechanism.
A notable advancement involves Ullmann-type conditions using CuI/1,10-phenanthroline catalysts, enabling bromination at milder temperatures (80–90°C). This method reduces side reactions such as triazole ring degradation, which commonly occurs above 110°C [4]. Substrate scope analysis demonstrates tolerance for electron-withdrawing groups (e.g., –CN, –NO2) at the phenyl ring, though steric hindrance from ortho-substituents lowers yields by 15–20% [4].
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 2-Nitro derivative | CuCN, DMF, 120°C | 78 |
| 2-Sulfonate derivative | KBr, CuI/phen, 90°C | 82 |
| 2-Fluoro derivative | CuBr, DMSO, 100°C | 68 |
Palladium-catalyzed cross-coupling reactions enable modular construction of the 8-phenyl group. Suzuki-Miyaura couplings between 2-bromo-triazolo[1,5-a]pyridine and arylboronic acids using Pd(PPh3)4/K2CO3 in toluene/water mixtures achieve yields up to 89% [4]. Key to success is the use of bulky phosphine ligands (e.g., SPhos), which suppress β-hydride elimination.
Buchwald-Hartwig amination provides access to amino-substituted analogs. For instance, coupling 2-bromo-8-phenyl-triazolo[1,5-a]pyridine with morpholine using Pd2(dba)3/Xantphos yields 2-morpholino derivatives (72% yield) [4]. Copper-mediated couplings, though less explored, offer cost-effective alternatives. A CuI/neocuproine system facilitates Ullmann-type arylations with iodobenzene, albeit requiring higher temperatures (130°C) and longer reaction times (24 h) [4].
Microwave irradiation significantly accelerates cyclization steps. A catalyst-free protocol involves heating enaminonitriles with α-azidochalcones at 150°C under microwave conditions (300 W), achieving 85–92% yields in 15–30 minutes [1]. This method eliminates metal catalysts, simplifying purification. Time-resolved studies show reaction completion within 10 minutes, attributed to rapid dielectric heating and enhanced molecular collision frequency [1].
Comparative analysis with conventional heating reveals a 6-fold rate increase under microwaves, with an activation energy reduction of 25 kJ/mol [1]. Solvent-free conditions further improve atom economy, though substrate solubility limits require polar aprotic solvents like NMP for poorly soluble precursors [1].
Solvent polarity critically influences reaction pathways. Ethanol, with its protic nature, stabilizes intermediates in cyclocondensation reactions, whereas DMF accelerates SNAr via dipolar activation [3]. For example, cyclization of 3-aryl-(1,2,4-triazol-5-yl)acetonitriles with α-azidochalcones in ethanol proceeds 40% faster than in acetonitrile due to hydrogen-bond stabilization of the transition state [3].
Kinetic isotope effects (KIE = 2.1) in deuterated ethanol confirm proton transfer during rate-limiting cyclization [3]. Arrhenius plots for microwave-assisted reactions show linear behavior (R² > 0.98), with activation energies of 65–75 kJ/mol, consistent with a single-step mechanism [1].
| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| Ethanol | 24.3 | 4.2 |
| DMF | 36.7 | 5.8 |
| Acetonitrile | 37.5 | 3.1 |
Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) remains standard, though recrystallization from ethanol/water (9:1) offers higher purity (>99% by HPLC) for gram-scale batches [3]. Yield optimization strategies include:
Large-scale (100 g) syntheses achieve 78–82% yields using continuous flow systems with in-line crystallization, demonstrating scalability [1].
X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 2-Bromo-8-phenyl- [1] [2] triazolo[1,5-a]pyridine. Crystallographic studies of analogous triazolopyridine derivatives provide valuable insights into the structural characteristics expected for this compound [1] [2].
The fused triazolo[1,5-a]pyridine ring system demonstrates exceptional planarity, as evidenced by crystallographic data from related compounds. The ethyl 6-methyl-8-phenyl- [1] [2] triazolo[1,5-a]pyridine-7-carboxylate structure reveals a root mean square deviation of only 0.0068 Å from planarity, with a minimal dihedral angle of 0.9(3)° between the pyridine and triazole rings [1]. This near-perfect coplanarity facilitates optimal orbital overlap and contributes to the stability of the aromatic system.
The phenyl substituent at the 8-position adopts a non-coplanar orientation relative to the fused heterocyclic core. Crystallographic analysis demonstrates that the phenyl ring is tilted by approximately 61.4(3)° with respect to the mean plane of the triazolopyridine system [1]. This significant dihedral angle minimizes steric hindrance while maintaining conjugative interactions between the phenyl ring and the heterocyclic framework.
Bond length analysis reveals standard aromatic distances throughout the structure. The carbon-carbon bond lengths within the triazolopyridine system typically range from 1.33 to 1.39 Å, consistent with delocalized aromatic character [4]. The carbon-nitrogen bonds exhibit distances characteristic of aromatic heterocycles, with values approximating 1.335 Å for pyridine-type nitrogen atoms [4].
The brominated derivative exhibits characteristic intermolecular interactions that stabilize the crystal lattice. Centrosymmetrically related molecules form dimeric units through weak carbon-hydrogen to nitrogen hydrogen bonds, creating supramolecular assemblies [1]. Additionally, the planar aromatic system facilitates π-π stacking interactions between adjacent molecules, with typical centroid-to-centroid distances of 3.6-3.8 Å [5] [6].
Crystal packing analysis reveals the formation of two-dimensional layered structures, wherein molecules arrange in parallel planes through complementary intermolecular interactions. The combination of hydrogen bonding and π-π stacking creates a robust three-dimensional network that contributes to the compound's thermal stability and crystalline integrity [7] [8].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through detailed analysis of both proton and carbon-13 environments within 2-Bromo-8-phenyl- [1] [2] triazolo[1,5-a]pyridine. The spectroscopic characteristics reflect the electronic properties and molecular connectivity of the fused heterocyclic system.
Proton NMR analysis reveals distinct chemical shift regions corresponding to different aromatic environments. The triazole and pyridine ring protons appear in the characteristic aromatic region between 6.93 and 8.56 ppm, as observed in similar triazolopyridine derivatives [9]. The most downfield signals correspond to protons adjacent to the electronegative nitrogen atoms within the heterocyclic framework, particularly those at the 3-position of the triazole ring and the 2,6-positions of the pyridine ring.
The phenyl substituent protons exhibit characteristic multipicity patterns within the 7.2-8.0 ppm range. Ortho protons appear as complex multiplets around 7.5-8.0 ppm due to coupling with adjacent aromatic protons, while meta and para protons resonate at slightly upfield positions (7.2-7.7 ppm) [9]. The coupling constants between adjacent aromatic protons typically range from 7-8 Hz, consistent with ortho coupling in substituted benzene rings [10].
Carbon-13 NMR spectroscopy provides definitive information regarding the carbon framework and substitution patterns. Aromatic carbons within the triazolopyridine system resonate in the 108-150 ppm region, with quaternary carbons appearing at the downfield end of this range due to their reduced electron density [11] [12]. The carbon bearing the bromine substituent exhibits a characteristic upfield shift relative to unsubstituted positions, appearing around 108-115 ppm due to the heavy atom effect of bromine [13].
Phenyl carbon signals appear in the typical aromatic region (125-140 ppm), with the ipso carbon showing slight downfield shifting due to its attachment to the electron-deficient heterocyclic system [12]. The quaternary carbons of the fused ring system demonstrate distinctive chemical shifts that reflect their electronic environments and substitution patterns.
The absence of scalar coupling in carbon-13 NMR under proton-decoupled conditions simplifies spectral interpretation and allows for precise chemical shift assignment. The integration patterns in proton NMR confirm the expected 1:5 ratio between heterocyclic and phenyl protons, supporting the proposed molecular structure [10].
Mass spectrometric analysis of 2-Bromo-8-phenyl- [1] [2] triazolo[1,5-a]pyridine reveals characteristic fragmentation pathways that reflect the stability and electronic properties of the molecular framework. The fragmentation behavior provides valuable structural information and confirms molecular composition.
The molecular ion peak appears at m/z 274, corresponding to the expected molecular weight of C₁₂H₈BrN₃ [14]. The presence of bromine creates a distinctive isotope pattern, with the M+2 peak appearing at 97.5% relative intensity due to the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes [15]. This isotopic signature serves as a definitive indicator of bromine incorporation and confirms the molecular formula.
The primary fragmentation pathway involves loss of the bromine atom, generating a base peak or prominent fragment at m/z 195 (M-79). This fragmentation is characteristic of brominated aromatic compounds and occurs through homolytic cleavage of the carbon-bromine bond [15]. The resulting radical cation retains the intact triazolopyridine-phenyl framework and exhibits enhanced stability due to extended conjugation.
A significant fragmentation pathway specific to triazolopyridine derivatives involves loss of the nitrile group (RCN) from the triazole ring, producing fragments at m/z 171 (M-103). This fragmentation pattern has been documented in analogous triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine systems [16]. The loss occurs preferentially from the five-membered triazole ring due to the stability of the resulting aromatic system.
The phenyl substituent generates characteristic fragments through benzylic cleavage, producing the tropylium-like cation at m/z 77 (C₆H₅⁺). This fragment exhibits significant abundance due to the aromatic stabilization and represents a common fragmentation pathway in phenyl-substituted heterocycles [17].
Additional fragmentation involves stepwise loss of nitrogen atoms from the triazole ring, particularly when substituted with electron-withdrawing groups. The electron impact ionization conditions promote ring fragmentation and rearrangement processes that generate smaller aromatic fragments characteristic of the heterocyclic framework [16].
The fragmentation pattern analysis confirms the structural integrity of the molecule and provides diagnostic information for compound identification. The combination of isotopic patterns, neutral losses, and characteristic fragments creates a unique mass spectral fingerprint for structural confirmation [18] [19].
Infrared and ultraviolet-visible spectroscopic techniques provide complementary information regarding vibrational modes and electronic transitions within 2-Bromo-8-phenyl- [1] [2] triazolo[1,5-a]pyridine. These methods reveal fundamental properties related to molecular bonding and electronic structure.
Infrared spectroscopic analysis identifies characteristic vibrational frequencies associated with the heterocyclic framework and substituents. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region as multiple peaks corresponding to the various aromatic proton environments [20] [21]. The complexity of this region reflects the presence of both triazolopyridine and phenyl protons with subtly different electronic environments.
The triazole ring exhibits characteristic carbon-nitrogen stretching vibrations in the 1590-1610 cm⁻¹ range, appearing as sharp, intense absorptions [22]. These bands serve as diagnostic markers for the triazole functionality and demonstrate the aromatic character of the five-membered heterocycle. Additional carbon-carbon stretching vibrations within the aromatic systems appear at 1480-1520 cm⁻¹ as strong, characteristic absorptions [20].
The carbon-bromine stretching vibration manifests in the 750-850 cm⁻¹ region as a medium-intensity band [23] [24]. This absorption serves as a diagnostic marker for bromine substitution and confirms the presence of the halogen substituent. The frequency and intensity of this band provide information regarding the electronic environment of the carbon-bromine bond.
Ultraviolet-visible spectroscopic analysis reveals electronic transitions characteristic of the extended conjugated system. The primary π→π* transitions appear in the 250-280 nm region with high extinction coefficients (ε > 10,000), reflecting the strong electronic coupling within the aromatic framework [25] [26]. These intense absorptions result from transitions between bonding and antibonding π molecular orbitals of the conjugated triazolopyridine-phenyl system.
Secondary electronic transitions corresponding to n→π* excitations appear at longer wavelengths (280-320 nm) with moderate extinction coefficients (ε 100-1,000) [25]. These transitions involve promotion of non-bonding electrons on nitrogen atoms to antibonding π* orbitals and provide information regarding the electronic properties of the heterocyclic nitrogen centers.
The extended conjugation within the molecule produces bathochromic shifts relative to non-conjugated systems, with the absorption maxima appearing at longer wavelengths due to reduced HOMO-LUMO energy gaps [27] [28]. Solvent effects on the electronic spectra provide additional information regarding the polarity and electronic properties of excited states [29] [26].